molecular formula C12H10ClFN2OS B2991669 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 726153-28-2

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2991669
CAS RN: 726153-28-2
M. Wt: 284.73
InChI Key: ZCNCSDCHEGQCSV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiazole compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicine: Antimicrobial and Antiproliferative Agent

This compound has been studied for its potential as an antimicrobial and antiproliferative agent . Its structure allows it to be used in the synthesis of derivatives that show promising activity against bacterial and fungal species. Additionally, some derivatives have shown activity against cancer cell lines, such as human breast adenocarcinoma, indicating potential use in cancer treatment.

Agriculture: Pesticide Development

In agriculture, derivatives of this compound are explored for their use in pesticide development . The presence of the thiazol moiety and the chloro-fluorophenyl group could contribute to the pesticidal properties, helping in the control of pests that affect crops.

Material Science: Synthesis of Sulfide and Sulfone Derivatives

The compound is used in material science for the synthesis of sulfide and sulfone derivatives . These derivatives are important due to their potential applications in creating new materials with unique properties, such as increased durability or specialized conductivity.

Environmental Science: Enzymatic Production of Fluorocatechols

In environmental science, the compound has been utilized in the enzymatic production of fluorocatechols . These fluorocatechols can be important in the study of environmental pollutants and their breakdown products.

Biochemistry: Enzyme Inhibition Studies

Biochemically, the compound can be used in enzyme inhibition studies . It can serve as a precursor or an analog to inhibit specific enzymes, which is crucial in understanding metabolic pathways and designing drugs that target specific biochemical reactions.

Pharmacology: Metabolic Pathway Analysis

In pharmacology, the compound’s derivatives are used to study metabolic pathways . Understanding how drugs are metabolized is essential for drug development, and compounds like this can be used to trace and analyze the metabolic pathways of pharmacologically active substances.

properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNCSDCHEGQCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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